molecular formula C22H21N3O3S2 B2904270 N-benzo[e][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide CAS No. 392236-79-2

N-benzo[e][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide

Cat. No. B2904270
CAS RN: 392236-79-2
M. Wt: 439.55
InChI Key: DZNFYIMAEQIQTL-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds that have been extensively studied due to their wide range of biological activities . They are known to exhibit anti-tubercular properties and are used in the development of various drugs .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, they can participate in condensation reactions with aldehydes to form 2-substituted benzothiazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques. For instance, the melting point, yield, and Rf-value can be determined experimentally .

Scientific Research Applications

Electrophysiological Activity

N-benzo[e][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide has been explored for its potential in cardiac electrophysiological activity. Studies have shown that compounds similar to it exhibit potency in vitro comparable to other class III agents, indicating its potential for treating arrhythmias and other cardiac conditions (Morgan et al., 1990).

Photophysical Characteristics

Research into the photophysical properties of compounds containing the N-benzo[e][1,3]benzothiazol moiety, like the one , reveals intriguing solvent polarity effects on absorption-emission properties. This has implications for their use in fluorescence-based applications (Padalkar et al., 2011).

Antimicrobial Properties

Several studies have focused on the antimicrobial potential of N-benzo[e][1,3]benzothiazol derivatives. They have been found to exhibit potent activity against various bacterial and fungal strains, suggesting their potential use as antimicrobial agents (Bikobo et al., 2017).

Synthesis and Green Chemistry

The synthesis of benzothiazole compounds, including those similar to N-benzo[e][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide, has been a subject of research, especially in the context of green chemistry. These compounds have shown high pharmaceutical and biological activity, making their environmentally friendly synthesis increasingly relevant (Gao et al., 2020).

Chemical Synthesis Techniques

Advanced techniques in chemical synthesis, such as TEMPO-catalyzed electrochemical C–H thiolation, have been utilized to create benzothiazoles. This method is significant for the synthesis of compounds like N-benzo[e][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide and has applications in pharmaceuticals and organic materials (Qian et al., 2017).

Fluorescent Sensors

Benzothiazole derivatives have been developed as fluorescent sensors, demonstrating their capability in detecting certain analytes. This application is particularly relevant in the field of analytical chemistry and bioimaging (Suman et al., 2019).

Cytotoxicity and Psychotropic Activity

Research has shown that certain N-benzo[e][1,3]benzothiazol derivatives exhibit cytotoxic effects and psychotropic activity. These compounds have been studied for their potential in treating various psychiatric disorders and in cancer therapy (Zablotskaya et al., 2013).

Future Directions

The future directions in the research of benzothiazole derivatives could involve the development of new synthetic methods, exploration of their biological activities, and their potential applications in drug development .

properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c1-3-25(4-2)30(27,28)17-12-9-16(10-13-17)21(26)24-22-23-20-18-8-6-5-7-15(18)11-14-19(20)29-22/h5-14H,3-4H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNFYIMAEQIQTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzo[e][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide

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